molecular formula C18H13F4N3O2S B2551838 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide CAS No. 1286702-11-1

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No.: B2551838
CAS No.: 1286702-11-1
M. Wt: 411.37
InChI Key: UUEIOFQQNQHSBM-UHFFFAOYSA-N
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Description

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a fluorine atom, and an azetidine ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the fluorine atom, and the construction of the azetidine ring. Common reagents used in these reactions include fluorinating agents, azetidine precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea

Uniqueness

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide stands out due to its unique combination of a benzothiazole ring, fluorine atom, and azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O2S/c19-11-4-3-7-14-15(11)24-17(28-14)25-8-10(9-25)16(26)23-12-5-1-2-6-13(12)27-18(20,21)22/h1-7,10H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEIOFQQNQHSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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